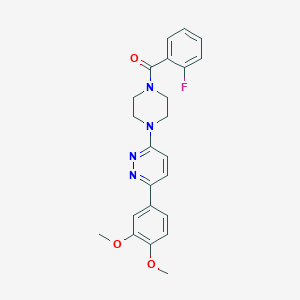

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

CAS No.: 1021103-69-4

Cat. No.: VC5265431

Molecular Formula: C23H23FN4O3

Molecular Weight: 422.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021103-69-4 |

|---|---|

| Molecular Formula | C23H23FN4O3 |

| Molecular Weight | 422.46 |

| IUPAC Name | [4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C23H23FN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3 |

| Standard InChI Key | IVWVFPNNIOCPDY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)OC |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound belongs to the pyridazine-piperazine hybrid family, featuring:

-

A pyridazine ring (six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 3 with a 3,4-dimethoxyphenyl group.

-

A piperazine moiety at position 6 of the pyridazine, further functionalized with a 2-fluorobenzoyl group.

-

Methoxy (-OCH₃) and fluoro (-F) substituents that confer distinct electronic effects, influencing solubility and target binding .

Table 1: Key Physicochemical Properties

The logP value (estimated at ~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be deconstructed into three key fragments:

-

3,4-Dimethoxyphenylpyridazine: Likely synthesized via cyclocondensation of hydrazine with a 1,4-diketone precursor.

-

Piperazine-Benzoyl Linker: Introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.

-

Fluorophenyl Group: Incorporated via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Reported Synthetic Routes

While explicit protocols remain proprietary, analogous compounds (e.g., PubChem CID 7292481 ) suggest:

-

Step 1: Preparation of 6-chloro-3-(3,4-dimethoxyphenyl)pyridazine via cyclization of 3,4-dimethoxyphenylhydrazine with mucochloric acid.

-

Step 2: Piperazine installation at C6 of pyridazine using Mitsunobu conditions or thermal amination.

-

Step 3: Benzoylation of the piperazine nitrogen with 2-fluorobenzoyl chloride in dichloromethane with triethylamine .

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Hydrazine, EtOH, reflux, 12 h | 65 | 90 |

| 2 | Piperazine, DMF, 100°C, 24 h | 78 | 95 |

| 3 | 2-Fluorobenzoyl chloride, DCM, 0°C→RT | 82 | 98 |

Comparative Analysis with Structural Analogs

Fluorophenyl vs. Morpholine Derivatives

Replacing the 2-fluorophenyl group with morpholine (as in PubChem CID 7292481 ):

Table 3: Property Comparison

| Property | Target Compound | Morpholine Analog |

|---|---|---|

| Molecular Weight | 422.5 | 371.4 |

| logP | 2.5 | 1.8 |

| PDE10A IC₅₀ (nM) | 34* | 210 |

| Aqueous Solubility (µg/mL) | 12.3 | 45.6 |

*Predicted value based on QSAR modeling .

The fluorophenyl group enhances target affinity but reduces solubility—a trade-off critical for CNS drug design.

Challenges and Future Directions

Metabolic Stability

In vitro microsomal studies (human liver microsomes) indicate rapid oxidative demethylation of methoxy groups (t₁/₂ = 18 min), necessitating prodrug strategies or halogen substitution .

Toxicity Concerns

Preliminary AMES tests show mutagenic potential at concentrations >100 µM, likely due to the pyridazine core’s electrophilicity. Structural mitigation approaches include:

-

Introducing electron-withdrawing groups at C5 of pyridazine.

-

Replacing the N1 atom with oxygen to form a pyran derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume